3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a benzamide moiety, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Ethylsulfanyl Group: The thiol group in the thiadiazole ring is then alkylated with ethyl bromide to introduce the ethylsulfanyl group.
Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated benzamide is then coupled with the ethylsulfanyl-substituted thiadiazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can target the thiadiazole ring or the benzamide moiety.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: Thiadiazole derivatives have been investigated for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethylsulfanyl group and the thiadiazole ring can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
- 3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
3-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the specific positioning of the bromine atom and the ethylsulfanyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLHOAHBCGQSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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